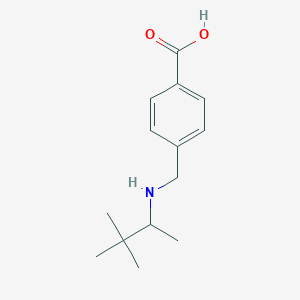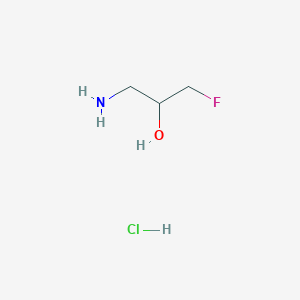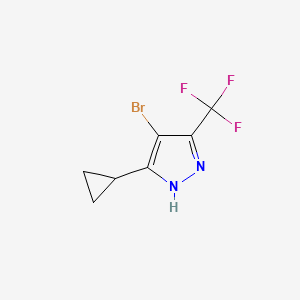
4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole (4-BCP-TFP) is a heterocyclic compound that is widely used in various scientific research applications. It is a relatively new compound, having been synthesized for the first time in 2015. It is of particular interest due to its unique structure, which has been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
Copper-Catalyzed Synthesis
Copper-catalyzed cycloaddition is a method to prepare 4-trifluoromethyl pyrazoles, including compounds related to 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole. This process allows for the chemoselective synthesis of these compounds under mild conditions, providing them in moderate to excellent yields with outstanding regioselectivity (Lu et al., 2019).
Reactivity in Palladium-Catalyzed Arylations
5-Aminopyrazoles that have a cyclopropyl group at the C3 position show significant reactivity in palladium-catalyzed direct arylation reactions. These reactions proceed without decomposing the cyclopropyl unit, showcasing the stability and reactivity of such structures (Sidhom et al., 2018).
Precursor for Synthesis of Pyrazoles
Brominated Trihalomethylenones are utilized as precursors for synthesizing various derivatives of 1H-pyrazole, indicating the versatility of halogenated pyrazoles in chemical synthesis. The methodologies used provide moderate to good yields, demonstrating the practicality of these compounds in synthetic applications (Martins et al., 2013).
Site-Selective Functionalization
The ability to selectively functionalize trifluoromethyl-substituted pyrazoles at different positions opens up possibilities for creating a variety of isomers and congeners from simple heterocyclic starting materials. This selective reactivity is influenced by the choice of reagent and the specific structure of the pyrazole (Schlosser et al., 2002).
Tautomerism Studies
The study of tautomerism in 4-bromo substituted 1H-pyrazoles provides insights into the chemical behavior of these compounds in different states, enhancing our understanding of their chemical properties and potential applications (Trofimenko et al., 2007).
Copper-Catalyzed [3+2] Cycloaddition
Copper-catalyzed [3+2] cycloaddition is a notable method for synthesizing pyrazole derivatives. This technique is known for its broad substrate scope and good functional group compatibility, indicating the potential for synthesizing a wide array of pyrazole-based compounds (Zhang et al., 2021).
Propriétés
IUPAC Name |
4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-5(3-1-2-3)12-13-6(4)7(9,10)11/h3H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNRMLCPPUFBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



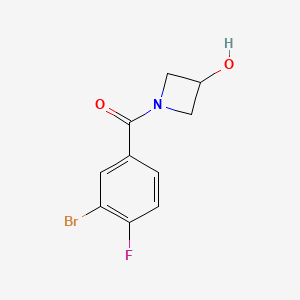
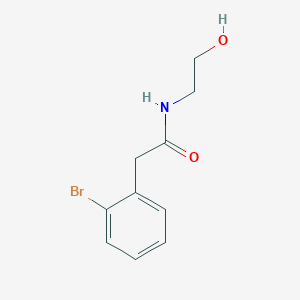
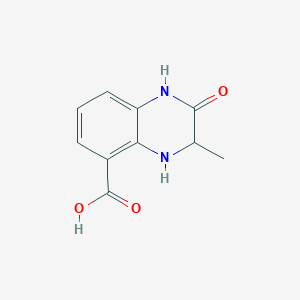
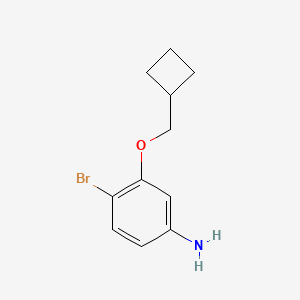
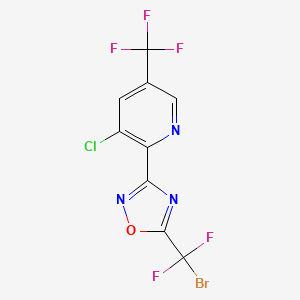
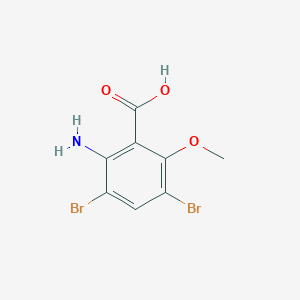
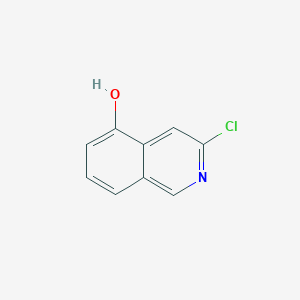
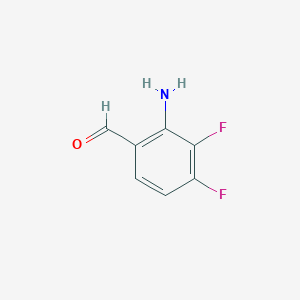
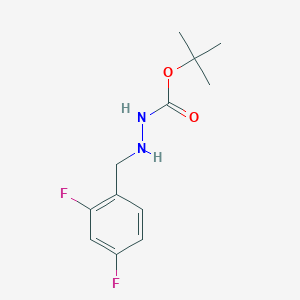
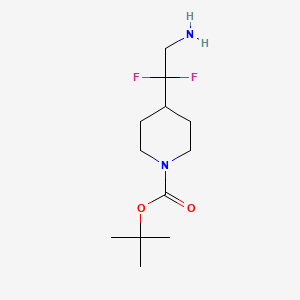
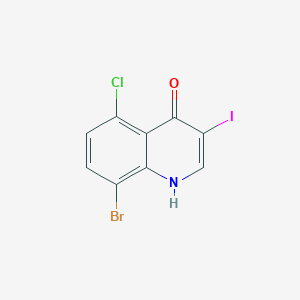
![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)
